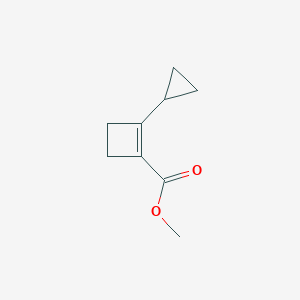
Methyl 2-cyclopropylcyclobutene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyclopropylcyclobutene-1-carboxylate is a chemical compound that has gained significant attention in the field of organic chemistry. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of methyl 2-cyclopropylcyclobutene-1-carboxylate is not fully understood. However, it has been suggested that the compound acts as a nucleophile in various reactions, which makes it highly reactive and useful in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-cyclopropylcyclobutene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound has antitumor properties and can inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using methyl 2-cyclopropylcyclobutene-1-carboxylate in lab experiments is its high reactivity, which makes it useful in various reactions. However, the compound is relatively expensive, which limits its use in large-scale experiments.
Direcciones Futuras
There are various future directions for the study of methyl 2-cyclopropylcyclobutene-1-carboxylate. One of the most significant areas is in the development of new synthetic methods that can yield the compound in higher yields and at a lower cost. Additionally, the compound's potential applications in drug discovery and development should be explored further. Finally, the biochemical and physiological effects of the compound should be studied in more detail to determine its potential therapeutic applications.
Conclusion
In conclusion, methyl 2-cyclopropylcyclobutene-1-carboxylate is a chemical compound that has shown significant potential in various scientific research areas. Its high reactivity and usefulness in organic synthesis make it a valuable building block for the synthesis of complex molecules. However, further studies are needed to explore its potential applications in drug discovery and development, as well as its biochemical and physiological effects.
Métodos De Síntesis
Methyl 2-cyclopropylcyclobutene-1-carboxylate can be synthesized using different methods. One of the most common methods is the Diels-Alder reaction between cyclopropene and 1,3-butadiene, followed by a hydrolysis reaction with methanol and sodium hydroxide. This method yields a high purity of the compound and has been used in various studies.
Aplicaciones Científicas De Investigación
Methyl 2-cyclopropylcyclobutene-1-carboxylate has shown potential applications in various scientific research areas. One of the most significant applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in transition metal catalysis, which has been found to be highly effective in various reactions.
Propiedades
Número CAS |
146857-43-4 |
|---|---|
Nombre del producto |
Methyl 2-cyclopropylcyclobutene-1-carboxylate |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl 2-cyclopropylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-4-7(8)6-2-3-6/h6H,2-5H2,1H3 |
Clave InChI |
HNAIWWRAJBYKEC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(CC1)C2CC2 |
SMILES canónico |
COC(=O)C1=C(CC1)C2CC2 |
Sinónimos |
1-Cyclobutene-1-carboxylicacid,2-cyclopropyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



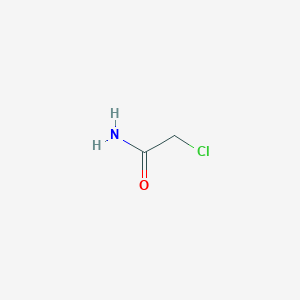
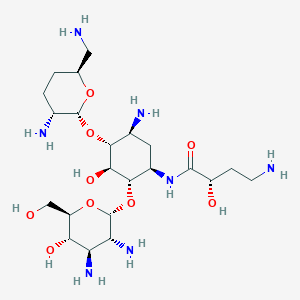
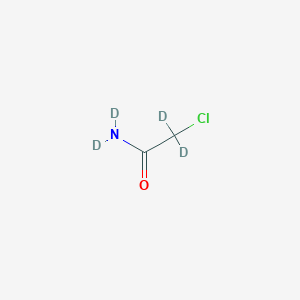
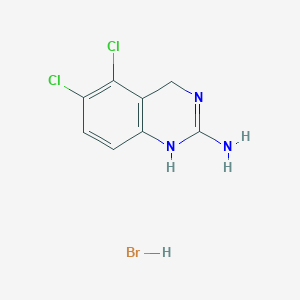
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
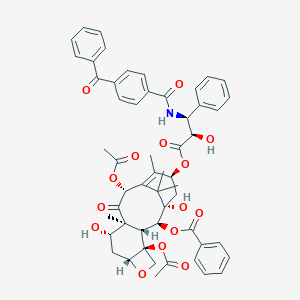
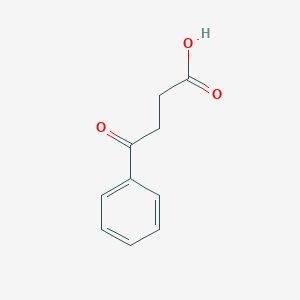
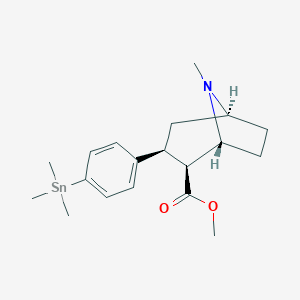
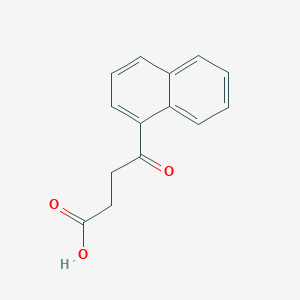
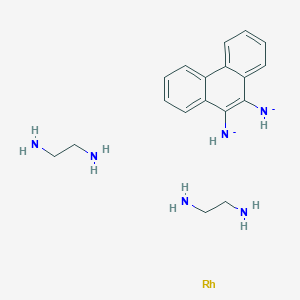
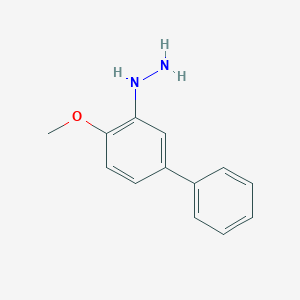
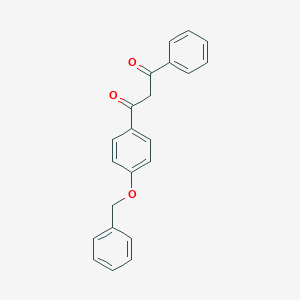
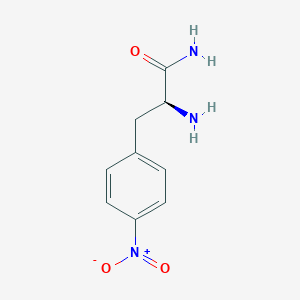
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)